molecular formula C13H16BBrO2 B12540272 2-(1-Bromo-4-phenylbut-1-en-1-yl)-1,3,2-dioxaborinane CAS No. 671786-83-7

2-(1-Bromo-4-phenylbut-1-en-1-yl)-1,3,2-dioxaborinane

Cat. No.: B12540272
CAS No.: 671786-83-7
M. Wt: 294.98 g/mol
InChI Key: KUPAFNWZOVYBHJ-UHFFFAOYSA-N
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Description

2-(1-Bromo-4-phenylbut-1-en-1-yl)-1,3,2-dioxaborinane is an organoboron compound that features a brominated phenylbutenyl group attached to a dioxaborinane ring. Organoboron compounds are widely studied due to their applications in organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Bromo-4-phenylbut-1-en-1-yl)-1,3,2-dioxaborinane typically involves the reaction of a brominated phenylbutenyl precursor with a dioxaborinane reagent. The reaction conditions may include:

  • Solvent: Common solvents such as dichloromethane or tetrahydrofuran (THF).
  • Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
  • Catalysts: Catalysts such as palladium or copper may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

2-(1-Bromo-4-phenylbut-1-en-1-yl)-1,3,2-dioxaborinane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenylbutenyl derivatives.

Scientific Research Applications

    Organic Synthesis: As a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals.

    Materials Science: Incorporation into polymers or other materials for enhanced properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In organic synthesis, it may act as a reagent or intermediate. In medicinal chemistry, it could interact with biological targets through various pathways, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler organoboron compound used in similar applications.

    Bromobenzene: A brominated aromatic compound with different reactivity.

    Dioxaborinane Derivatives: Other derivatives with varying substituents.

Uniqueness

2-(1-Bromo-4-phenylbut-1-en-1-yl)-1,3,2-dioxaborinane is unique due to its specific structure, which combines a brominated phenylbutenyl group with a dioxaborinane ring. This unique structure may impart distinct reactivity and properties compared to similar compounds.

Properties

CAS No.

671786-83-7

Molecular Formula

C13H16BBrO2

Molecular Weight

294.98 g/mol

IUPAC Name

2-(1-bromo-4-phenylbut-1-enyl)-1,3,2-dioxaborinane

InChI

InChI=1S/C13H16BBrO2/c15-13(14-16-10-5-11-17-14)9-4-8-12-6-2-1-3-7-12/h1-3,6-7,9H,4-5,8,10-11H2

InChI Key

KUPAFNWZOVYBHJ-UHFFFAOYSA-N

Canonical SMILES

B1(OCCCO1)C(=CCCC2=CC=CC=C2)Br

Origin of Product

United States

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